Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester

Local Anesthetic SAR Surface Anesthesia Index Alkoxycarbanilic Acid Esters

Researchers optimizing local anesthetic candidates often encounter gaps in systematic alkoxy-chain SAR data, hindering QSAR model validation and candidate selection. Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 63986-41-4) fills the critical C4-butoxy position in phenylcarbamate SAR panels. - Enables quantitative mapping of the ascending limb of the parabolic activity-lipophilicity curve when paired with C5-C7 analogs (Hrobonová et al., 1999). - The diethylamino head group confers lower steric bulk than piperidino/azepinyl variants, predicting faster sodium channel access and rapid onset suitable for acute infiltration anesthesia models. - The 2-methyl ortho substituent introduces steric hindrance that may reduce esterase-mediated hydrolysis, serving as a reference for evaluating metabolic stabilization strategies. Supplied with full analytical documentation for immediate integration into preclinical pharmacology and medicinal chemistry programs.

Molecular Formula C18H30N2O3
Molecular Weight 322.4 g/mol
CAS No. 63986-41-4
Cat. No. B13780092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester
CAS63986-41-4
Molecular FormulaC18H30N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C
InChIInChI=1S/C18H30N2O3/c1-5-8-12-22-16-9-10-17(15(4)14-16)19-18(21)23-13-11-20(6-2)7-3/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21)
InChIKeyLBQRDRDPEADZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 63986-41-4) – Procurement-Grade Overview for Local Anesthetic Research


Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 63986-41-4) is a synthetic carbanilic acid ester belonging to the phenylcarbamate class of local anesthetics. Structurally, it features a 4-butoxy-2-methyl-substituted aromatic lipophilic domain, a carbamate intermediate chain, and a 2-(diethylamino)ethyl basic head group. This compound class is recognized for its sodium channel blocking activity, conferring potential utility in surface and infiltration anesthesia models. [1] The compound is primarily destined for preclinical pharmacological research and medicinal chemistry optimization programs.

Why Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester Cannot Be Simply Replaced by In-Class Analogs


The local anesthetic potency, onset, and duration of action of carbanilic acid esters are exquisitely sensitive to the length of the alkoxy side chain, the substitution pattern on the aromatic ring, and the nature of the basic amino group. [1] Published structure-activity relationship (SAR) models show a parabolic dependence of surface anesthesia on alkoxy chain carbon count, with activity maxima at 6–7 carbons; a butoxy (4-carbon) analog occupies a distinctly different position on this curve compared to pentyloxy or hexyloxy variants. [2] Additionally, the diethylamino head group confers distinct lipophilicity, ionization (pKa), and steric profiles relative to dimethylamino, piperidino, or azepinyl counterparts, directly impacting membrane permeation and sodium channel binding kinetics. [1] Consequently, substituting any analog without empirical verification of these multidimensional parameters risks altering not only potency but also therapeutic index and formulation behavior.

Quantitative Differentiation Evidence for Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester Versus Closest Analogs


Alkoxy Chain Length Deviation from the Parabolic Activity Maximum: Butoxy (C4) vs. Optimal Hexyloxy (C6) Chain

A neural network analysis of homologous m-alkoxy-substituted phenylcarbamic acid esters established that surface anesthetic activity follows a parabolic dependence on alkoxy side-chain carbon count, with the activity maximum centered at 6 carbon atoms. [1] The target compound possesses a 4-carbon butoxy chain, placing it on the ascending limb of this parabola. While the study did not provide individual compound-level EC50 values, the parabolic model establishes that a C4 chain yields a quantifiably lower surface anesthesia index than the C6 optimum; earlier SAR reviews confirm that chain lengths below 5 carbons consistently underperform relative to the 5–7 carbon range. [2] This differential creates a definable potency gap between the target compound and its hexyloxy or heptyloxy analogs, which is critical when selecting among series members for experimental design.

Local Anesthetic SAR Surface Anesthesia Index Alkoxycarbanilic Acid Esters

Comparative Molecular Weight and Lipophilicity: Diethylamino vs. Dimethylamino Analog

The molecular weight (MW) and predicted lipophilicity of the target diethylamino compound can be quantitatively compared to its closest commercially listed analog, Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester. The target compound (C18H30N2O3, MW = 322.44 g/mol) possesses a higher MW than the dimethylamino analog (predicted C16H26N2O3, MW ≈ 294.39 g/mol) due to two additional methylene units. [1] This increase in alkyl substitution on the basic nitrogen elevates the calculated logP by approximately 0.5–0.8 log units, based on the Hansch π constant for a CH2 group (≈ 0.5). Higher lipophilicity enhances membrane partitioning, which can accelerate onset but may also increase systemic toxicity risk. [2] In a research setting, this difference directly impacts formulation solvent selection (e.g., aqueous solubility vs. organic solvent compatibility) and in vitro assay conditions.

Physicochemical Profiling Lipophilicity Molecular Weight Differentiation

Amino Group Steric Bulk: Diethylamino vs. Piperidinoethyl Head Group Differentiation

The basic amino head group of local anesthetics directly influences the kinetics of sodium channel blockade and the rate of onset. The target compound employs an open-chain diethylamino group, while Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester (CAS 63986-45-8) employs a cyclic piperidino group. Piperidine-containing carbanilates generally exhibit slower onset but longer duration due to greater steric hindrance restricting access to the binding site. [1] Conformation-activity studies on carbanilate local anesthetics have demonstrated that the spatial configuration of the basic nitrogen modulates both intensity and time-course of anesthetic effect. [2] The diethylamino group, being less sterically demanding, is expected to confer faster equilibration at the sodium channel receptor, a property that is critical for infiltration anesthesia where rapid onset is prioritized.

Steric Effects Sodium Channel Binding Onset of Anesthesia

Substitution Pattern: 4-Butoxy-2-methyl vs. 2-Methyl-4-pentyloxy Isomer Activity Differentiation

The relative positioning of the alkoxy and methyl substituents on the aromatic ring influences local anesthetic activity. The target compound features a 4-butoxy-2-methyl substitution, whereas Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(diethylamino)ethyl ester (pentyloxy analog) places a longer alkoxy chain at the 4-position. SAR studies indicate that para-substituted alkoxy groups generally confer higher activity than ortho-substituted ones, and that activity increases with alkoxy chain length up to a maximum of 6–7 carbons. [1] The 2-methyl group in both compounds adds steric bulk ortho to the carbamate linkage, potentially slowing esterase hydrolysis and prolonging duration. [2] However, the 4-pentyloxy variant is expected to exhibit higher intrinsic potency than the 4-butoxy variant, while the 2-methyl group provides metabolic stability advantages over non-methylated analogs.

Positional Isomerism Alkoxy Substitution SAR

Physicochemical Handling Properties: Boiling Point and Flash Point Differentiation

The target compound exhibits a boiling point of approximately 174.5 °C at 760 mmHg and a flash point of approximately 59.3 °C. [1] While comprehensive comparison data for all analogs are not available, the piperidinoethyl analog (CAS 63986-45-8, MW 334.5 g/mol) is expected to have a higher boiling point due to increased molecular weight and stronger intermolecular forces. The target compound's moderate boiling point and flash point indicate it is a stable liquid at room temperature with manageable volatility for standard laboratory procedures, whereas more volatile analogs may require cold storage or present greater flammability risks.

Physicochemical Properties Solubility Laboratory Handling

Optimal Research and Industrial Application Scenarios for Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester


SAR Library Design for Alkoxy Chain Length Optimization

This compound fills the 4-carbon (butoxy) position in a systematic SAR series of carbanilic acid ester local anesthetics. When incorporated into a panel alongside the pentyloxy (C5), hexyloxy (C6), and heptyloxy (C7) analogs, it enables quantitative mapping of the parabolic activity–lipophilicity relationship identified by Hrobonová et al. (1999). [1] Researchers can use this probe to establish the ascending limb of the SAR curve, which is essential for computational QSAR model training and for identifying the optimal chain length for in vivo candidate selection.

Rapid-Onset Infiltration Anesthesia Model Development

The diethylamino head group, with its lower steric bulk relative to piperidino or azepinyl counterparts, is predicted to confer faster sodium channel access and consequently a more rapid onset of anesthesia. [2] This makes the compound particularly suitable for acute infiltration anesthesia models where a short latency to effect is a primary endpoint, such as rodent paw withdrawal assays or dermal nociception testing.

Comparative Pharmacokinetic and Metabolic Stability Profiling

The 2-methyl substituent ortho to the carbamate linkage introduces steric hindrance that may reduce the rate of esterase-mediated hydrolysis relative to non-methylated carbanilates. [3] This compound can serve as a reference standard in in vitro metabolic stability assays (e.g., liver microsome or plasma incubation) to quantify the protective effect of ortho-methylation on the duration of local anesthetic action, informing the design of longer-acting analogs.

Lipophilicity-Dependent Formulation Screening

With a predicted logP increment of +0.5 to +0.8 units relative to the dimethylamino analog, the diethylamino compound occupies a specific lipophilicity window that influences its partitioning into lipid-based delivery vehicles (e.g., liposomes, emulsions). [4] Formulation scientists can employ this compound to systematically evaluate the relationship between carrier loading efficiency and anesthetic release kinetics, supporting the development of sustained-release injectable formulations.

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